Ethyl 1-piperidineacetate

説明

Significance and Research Context of Ethyl 1-Piperidineacetate

The significance of this compound in research is multifaceted. It serves as a crucial reactant in the synthesis of various compounds, including nicotinic acid receptor agonists, which are explored for treating dyslipidemia. sigmaaldrich.com Furthermore, it is utilized in the creation of 1-alkylcyclanols with side chain functions and benzhydrylamides for pharmacochemical studies. sigmaaldrich.com The compound's utility extends to its role as a reactant in elimination reactions and the hydrogenation of esters to alcohols. sigmaaldrich.com

Research has also investigated the kinetics of its chemical reactions. For instance, the alkylation reaction of this compound with ethyl bromoacetate (B1195939) in absolute ethanol (B145695) has been shown to follow second-order kinetics. sigmaaldrich.comchemicalbook.com Additionally, the thermal decomposition of this compound in the gas phase has been a subject of study, with investigations into the kinetics of its decomposition into the corresponding α-amino acid derivative and ethylene (B1197577) at elevated temperatures. sigmaaldrich.comchemicalbook.com This research provides valuable insights into the compound's stability and reaction mechanisms under different conditions. sigmaaldrich.comchemicalbook.com

Historical Perspective on the Study of Piperidine (B6355638) Acetate (B1210297) Derivatives

The study of piperidine derivatives has a long and rich history in medicinal chemistry. The piperidine ring is a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds, including many natural products and pharmaceuticals. researchgate.net The interest in piperidine-containing molecules can be traced back to the early 20th century with the discovery and study of natural alkaloids. wikipedia.org

The development of synthetic methodologies for piperidine derivatives has been a continuous area of research, driven by the pharmaceutical industry's demand for novel therapeutic agents. nih.gov Advances in synthetic organic chemistry have enabled the creation of a vast array of substituted piperidines, allowing for the fine-tuning of their biological activities. nih.gov The study of piperidine acetate derivatives, like this compound, is a part of this broader effort to explore the chemical space around the piperidine scaffold for potential applications in drug discovery and materials science. smolecule.comontosight.aicymitquimica.comontosight.ai The synthesis and reactions of these derivatives contribute to the fundamental understanding of heterocyclic chemistry and provide tools for constructing more elaborate molecular architectures. acs.org

Interactive Data Table: Physical Properties of this compound

| Property | Value |

|---|---|

| Form | Liquid sigmaaldrich.com |

| Boiling Point | 109-111 °C at 25 mmHg sigmaaldrich.comchemicalbook.com |

| Density | 0.984 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.453 sigmaaldrich.comchemicalbook.com |

| Flash Point | 91 °C (195.8 °F) - closed cup sigmaaldrich.com |

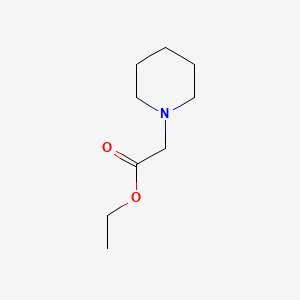

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-piperidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZHLNWWDDNIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349188 | |

| Record name | Ethyl 1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23853-10-3 | |

| Record name | 1-Piperidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23853-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidineacetic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 1 Piperidineacetate and Its Derivatives

Established Synthetic Routes to Ethyl 1-Piperidineacetate

Traditional methods for the synthesis of this compound rely on well-understood, robust chemical reactions that have been refined over decades. These include direct alkylation, the reduction of aromatic precursors, and cycloaddition strategies.

The most direct and widely utilized method for the synthesis of this compound is the N-alkylation of piperidine (B6355638) with an ethyl haloacetate. This reaction, a classic example of a nucleophilic substitution, involves the nitrogen atom of the piperidine ring acting as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) and displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby preventing the protonation of the piperidine starting material and driving the reaction to completion. Common bases include potassium carbonate or triethylamine. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being common. The alkylation reaction of the related compound this compound with ethyl bromoacetate (B1195939) in absolute ethanol (B145695) has been reported to follow second-order kinetics sigmaaldrich.com. This general approach is favored for its simplicity, high yields, and the ready availability of starting materials.

Table 1: Typical Conditions for N-Alkylation of Piperidine

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| Piperidine | Ethyl Chloroacetate | Potassium Carbonate | Acetonitrile | >90% |

| Piperidine | Ethyl Bromoacetate | Triethylamine | Ethanol | >85% |

Palladium-Catalyzed Hydrogenation of Pyridine (B92270) Precursors

An alternative and highly effective strategy involves the hydrogenation of a corresponding pyridine precursor, such as ethyl pyridin-2-ylacetate. This method constructs the piperidine ring from a pre-existing aromatic system. The hydrogenation process reduces the pyridine ring to a piperidine ring, which requires a catalyst to proceed efficiently under manageable conditions.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently employed for this transformation researchgate.net. The reaction is conducted under a hydrogen gas atmosphere, with pressures and temperatures varying depending on the specific substrate and catalyst activity. Studies on the selective hydrogenation of pyridine and its derivatives have shown that bimetallic nanoparticles based on palladium can achieve high conversion and selectivity. For instance, pyridine conversion can reach 99% with a piperidine selectivity of 99% under relatively mild conditions (60°C, 70 atm H₂) researchgate.net. This route is particularly valuable for synthesizing specifically substituted piperidine derivatives, where the precursor pyridine can be functionalized before the reduction step researchgate.net.

Table 2: Hydrogenation of Pyridine Derivatives to Piperidines

| Precursor | Catalyst | Conditions | Conversion/Yield | Selectivity | Reference |

| Pyridine | Bimetallic Pd nanoparticles | 60°C, 70 atm H₂ | 99% | 99% for piperidine | researchgate.net |

| 3-Pyridylacetic acid | Not specified | Not specified | 76% overall yield for ethyl (R)-piperidine-3-acetate | Not specified | researchgate.net |

| Pyridine | Rh/KB (Electrocatalytic) | Ambient temp/pressure | 98% yield | High for piperidine | nih.gov |

Aza-Michael Addition Strategies

The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a powerful C-N bond-forming reaction widely used in organic synthesis nih.govmdpi.com. While the direct synthesis of this compound via aza-Michael addition is not straightforward, the strategy is highly relevant for the synthesis of the piperidine core and its derivatives.

In this context, intramolecular aza-Michael additions are particularly useful for constructing the piperidine ring from an acyclic precursor rsc.orgresearchgate.net. This involves a molecule containing both an amine and a Michael acceptor (an electron-deficient double or triple bond) moiety. In the presence of a base or catalyst, the amine attacks the Michael acceptor within the same molecule, leading to a cyclization event that forms the piperidine ring. The stereochemical outcome of these reactions can often be controlled, making it a valuable tool for the synthesis of complex, chiral piperidine-containing natural products and pharmaceuticals rsc.orgresearchgate.net. This method offers a sophisticated approach to building the heterocyclic system from the ground up.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical and chemical synthesis to reduce environmental impact, improve safety, and enhance efficiency unibo.itmdpi.com. The synthesis of this compound is no exception, with research focusing on developing more sustainable methodologies.

A key focus of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic reactions often rely on large volumes of volatile organic compounds (VOCs), which contribute to pollution and pose safety risks. To address this, solvent-free reaction conditions have been explored for various transformations, including alkylations and esterifications frontiersin.orgnih.govcmu.edu.

For the synthesis of this compound via N-alkylation, a solvent-free approach could involve mixing piperidine, ethyl chloroacetate, and a solid base (like potassium carbonate) and applying energy through conventional heating or microwave irradiation. Microwave-assisted synthesis, in particular, has been shown to accelerate reaction rates, improve yields, and reduce waste, often eliminating the need for a solvent mdpi.com. The use of more environmentally benign solvents, such as ethyl acetate (B1210297) or bio-derived solvents, also represents a significant step toward a greener process mdpi.comrsc.org.

Table 3: Comparison of Conventional vs. Green N-Alkylation

| Parameter | Conventional Method | Green Approach |

| Solvent | Acetonitrile, DMF | Solvent-free or Benign Solvent (e.g., water, ethanol) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Reaction Time | Hours | Minutes to hours |

| Work-up | Solvent extraction, distillation | Simple filtration, direct crystallization |

| Waste | Organic solvent waste | Minimal or recyclable waste |

Catalytic Systems for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste by using sub-stoichiometric amounts of a catalyst to perform transformations dokumen.pubscrivenerpublishing.com. In the synthesis of this compound and its derivatives, advanced catalytic systems are pivotal.

For the hydrogenation route, the development of highly active and selective catalysts, such as the bimetallic palladium nanoparticles mentioned earlier, allows the reaction to proceed under milder temperatures and pressures, thus saving energy researchgate.net. Furthermore, research into recyclable heterogeneous catalysts is crucial for sustainability. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing both cost and waste. An efficient green chemistry approach for the synthesis of related N-substituted piperidones has been developed, highlighting the advantages over classical methods researchgate.netnih.gov. The use of deep eutectic systems (DES) as both solvent and catalyst for esterification reactions is another innovative and sustainable approach being explored mdpi.com.

Table 4: Features of Sustainable Catalytic Systems

| Feature | Description | Benefit |

| High Activity | Accelerates reaction rates significantly. | Lower energy consumption, shorter reaction times. |

| High Selectivity | Minimizes the formation of byproducts. | Reduced waste, simplified purification. |

| Recyclability | Catalyst can be recovered and reused. | Lower cost, less catalyst waste. |

| Benign Nature | Uses non-toxic and readily available metals or materials. | Improved safety, reduced environmental impact. |

Stereoselective Synthesis of this compound Analogs

The creation of enantiomerically pure piperidine derivatives is of paramount importance in drug discovery and development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. The following subsections explore various strategies to achieve stereocontrol in the synthesis of this compound analogs.

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. This is often achieved by converting the enantiomers into a pair of diastereomers, which can then be separated by physical means such as crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

A notable example of this approach is the resolution of racemic ethyl nipecotate (ethyl piperidine-3-carboxylate), a structural analog of this compound. In a patented process, racemic ethyl nipecotate was resolved by forming diastereomeric salts with chiral acids. google.com When (S)-mandelic acid was used as the resolving agent in ethyl acetate, the (S)-mandelate salt of the racemic ethyl nipecotate was formed. Heating the mixture to dissolve the solids, followed by cooling, led to the crystallization of one diastereomer. This allowed for the isolation of the salt as a white solid with a diastereomeric excess (de) of 94%. google.com

Similarly, di-benzoyl-L-tartaric acid has been employed as a resolving agent for the same racemic mixture. The process involves the formation of diastereomeric salts in a suitable solvent, allowing for the isolation of one diastereomer due to differences in solubility. google.com

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using the chiral base system of n-BuLi and sparteine. whiterose.ac.ukacs.org This method allows for the isolation of both the unreacted starting material and the product with high enantiomeric ratios. whiterose.ac.ukacs.org While not directly applied to this compound, this strategy demonstrates the potential for resolving piperidine derivatives with a stereocenter at a different position.

Table 1: Chiral Resolution of Racemic Ethyl Nipecotate google.com

| Resolving Agent | Solvent | Isolated Product | Diastereomeric Excess (de) |

|---|---|---|---|

| (S)-Mandelic Acid | Ethyl Acetate | (S)-mandelate salt | 94% |

| Di-benzoyl-L-tartaric Acid | Not specified | (S)-di-benzoyl-L-tartrate salt | Not specified |

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically enriched compounds by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral piperidines.

One such strategy involves the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition. This method can be used to construct the piperidine ring with high enantioselectivity. dntb.gov.uanih.gov For example, a catalytic asymmetric synthesis of polysubstituted piperidines has been developed using a rhodium(I)-catalyzed [2+2+2] cycloaddition between alkynes and an oxygen-linked alkenyl isocyanate. nih.gov This reaction proceeds in good yield and with high enantioselectivity, introducing a stereocenter that can direct subsequent diastereoselective transformations. nih.gov Although this specific example does not yield a piperidineacetate directly, the resulting functionalized piperidine can be a precursor for such derivatives.

Rhodium catalysts are also effective in the asymmetric hydrogenation of prochiral pyridinium (B92312) salts, which can be precursors to chiral piperidines. While direct examples for this compound are not extensively documented, the principle of using chiral rhodium complexes with specific ligands to achieve high enantioselectivity in the reduction of the pyridine ring is a well-established and applicable strategy. rug.nl

Table 2: Examples of Asymmetric Catalysis for Piperidine Synthesis

| Catalytic System | Reaction Type | Substrate Type | Key Feature |

|---|---|---|---|

| Rhodium(I) with Chiral Ligand | [2+2+2] Cycloaddition | Alkenyl isocyanates and alkynes | High enantioselectivity in ring formation nih.gov |

| Rhodium with Chiral Phosphine Ligands | Asymmetric Hydrogenation | Substituted Pyridines/Tetrahydropyridines | High enantiomeric excess in reduction |

Dynamic kinetic resolution (DKR) is an advanced synthetic strategy that combines the kinetic resolution of a racemic starting material with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.

In the context of piperidine synthesis, DKR processes have been developed to produce enantiopure polysubstituted piperidines. One approach involves the cyclocondensation reaction of a chiral amino alcohol with a racemic delta-oxo acid derivative. This key step proceeds through a highly stereoselective process involving DKR, leading to the formation of a chiral non-racemic oxazolo[3,2-a]piperidone lactam. Subsequent removal of the chiral auxiliary yields the enantiopure piperidine derivative.

Recently, an adaptive DKR strategy has been reported, which allows for the alteration of chiral induction with different ring sizes using the same chiral palladium catalyst. nih.gov This method takes advantage of the dynamic interconversion of diastereomeric aminoalkyl cyclopalladated complexes to forge diverse azapolycycles with high stereochemical selectivities. nih.gov While specific applications to this compound analogs are still emerging, these DKR methodologies highlight a promising avenue for the efficient synthesis of chiral piperidine-containing molecules.

Derivatization Strategies of this compound

This compound possesses two primary sites for chemical modification: the piperidine nitrogen and the ester functionality. These sites allow for a wide range of derivatization reactions to generate a library of compounds with potentially diverse biological activities.

The nitrogen atom of the piperidine ring in this compound is a nucleophilic secondary amine and can readily undergo alkylation reactions. The alkylation of this compound with ethyl bromoacetate in absolute ethanol has been reported to follow second-order kinetics. sigmaaldrich.com This reaction introduces a second carboxymethyl group onto the nitrogen atom, forming a piperidine-1,1-diacetic acid diethyl ester derivative.

More generally, the N-alkylation of piperidines can be achieved using various alkyl halides in the presence of a base. researchgate.net Common procedures involve reacting the piperidine with an alkyl bromide or iodide in a suitable solvent like acetonitrile or DMF. researchgate.net The choice of base, such as potassium carbonate or sodium hydride, can influence the reaction conditions and efficiency. researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to maintain an excess of the piperidine. researchgate.net Microwave irradiation has also been employed to facilitate the N-alkylation of amines with alkyl halides in aqueous media, offering a greener alternative to traditional methods. rsc.org

Table 3: General Conditions for N-Alkylation of Piperidines researchgate.net

| Alkylating Agent | Base | Solvent | Temperature |

|---|---|---|---|

| Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temperature |

| Alkyl bromide/iodide | NaH | DMF | 0 °C to Room Temperature |

| Alkyl bromide/iodide | None (slow addition) | Acetonitrile | Room Temperature |

The ester group of this compound is susceptible to a variety of transformations, providing another avenue for derivatization.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis, typically carried out in the presence of a strong acid and excess water, is a reversible reaction that yields the corresponding carboxylic acid (1-piperidineacetic acid) and ethanol. libretexts.orgdoubtnut.com Basic hydrolysis, also known as saponification, is an irreversible process that uses a base like sodium hydroxide (B78521) or potassium hydroxide to produce the carboxylate salt (e.g., sodium 1-piperidineacetate) and ethanol. libretexts.orgijcce.ac.ir

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ntnu.noscielo.brbiofueljournal.comresearchgate.netbiofueljournal.com For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of mthis compound. This allows for the modification of the ester group to potentially alter the pharmacokinetic properties of the molecule.

Reduction: The ester functionality can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield 2-(piperidin-1-yl)ethanol. monarchinitiative.org This transformation converts the acetate side chain into a hydroxyethyl (B10761427) group, significantly changing the polarity and hydrogen bonding capabilities of the molecule. The synthesis of 2-piperidineethanol (B17955) compounds via the hydrogenation of corresponding 2-pyridineethanol precursors is a related and well-documented process. google.com

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction typically requires heating or catalysis and results in the formation of a new C-N bond, replacing the ethoxy group of the ester with a substituted or unsubstituted amino group.

Functionalization of the Piperidine Ring System

The generation of diverse this compound derivatives often hinges on the strategic functionalization of the saturated piperidine ring. This process involves the introduction of new substituents at various positions on the heterocyclic core, enabling the modulation of the molecule's physicochemical and biological properties. Modern synthetic strategies have moved beyond the construction of the ring with pre-installed functional groups to the direct modification of the pre-existing piperidine system. Key methodologies include direct C-H functionalization and approaches utilizing organometallic intermediates.

A predominant strategy in contemporary organic synthesis is the direct C–H functionalization of the piperidine ring. nih.gov This approach is highly valued for its atom economy, as it avoids the need for pre-functionalized substrates. Research has demonstrated that the site of functionalization (i.e., at the C2, C3, or C4 position) can be meticulously controlled by the judicious selection of catalysts and nitrogen-protecting groups. nih.govnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for this purpose. The regioselectivity of these reactions is highly dependent on the electronic and steric environment created by the catalyst and the substituent on the piperidine nitrogen. nih.gov For instance, the functionalization of N-Boc-piperidine with rhodium catalysts like Rh₂(R-TCPTAD)₄ typically directs substitution to the C2 position. nih.govnih.gov In contrast, employing different catalysts such as Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines can steer the functionalization towards the C4 position. nih.gov

Another pathway for achieving α-functionalization (at the C2 or C6 positions) involves the in-situ formation of an endo-cyclic iminium ion from an N-alkyl piperidine. acs.org This intermediate can then be intercepted by a variety of nucleophiles. This process can be initiated through methods like the Polonovski–Potier reaction, where the choice of acylating agent, such as the sterically bulky pivaloyl chloride, can significantly enhance the selectivity for the desired endo-cyclic iminium ion over the exo-cyclic alternative. acs.org

Accessing the C3 position, which is electronically deactivated by the inductive effect of the nitrogen atom, often requires an indirect approach. nih.gov One effective strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine precursor. Subsequent reductive, stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate yields the desired C3-substituted piperidine derivative. nih.govnih.gov

The table below summarizes key findings in the site-selective C-H functionalization of piperidine derivatives, highlighting the controlling factors for regioselectivity.

| Target Position | N-Protecting Group | Catalyst | Key Strategy | Reference |

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Direct C-H Insertion | nih.govnih.gov |

| C2 | N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | Direct C-H Insertion | nih.govnih.gov |

| C3 | N-Boc | N/A | Cyclopropanation of Tetrahydropyridine & Reductive Ring Opening | nih.govnih.gov |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion | nih.gov |

Beyond C-H activation, the piperidine ring can be functionalized through the generation of organometallic intermediates. A well-established method involves the deprotonation at the α-position of N-Boc piperidine using a strong base (lithiation). researchgate.net This creates a nucleophilic carbon center that can be transmetalated, for example to an organozinc species, setting the stage for subsequent cross-coupling reactions, such as the Negishi coupling, to introduce aryl or other groups. researchgate.net

Reaction Mechanisms and Kinetics of Ethyl 1 Piperidineacetate Transformations

Gas-Phase Elimination Kinetics and Mechanisms

The investigation of gas-phase reactions of ethyl 1-piperidineacetate has focused on its thermal decomposition, a process that shares characteristics with other α-amino acid ethyl esters.

The thermal decomposition of this compound in the gas phase has been investigated over a temperature range of 360-430°C and a pressure range of 26-86 Torr. This process is analogous to the gas-phase elimination reactions of other α-amino acid ethyl esters, such as N-benzylglycine ethyl ester. For these related compounds, studies have shown that the reaction is homogeneous, unimolecular, and follows a first-order rate law. nih.gov The primary decomposition pathway involves the elimination of ethylene (B1197577) to form the corresponding α-amino acid. nih.gov In the case of N-benzylglycine ethyl ester, the resulting amino acid, benzylglycine, is unstable under the reaction conditions and further decomposes to produce benzyl (B1604629) methylamine (B109427) and carbon dioxide. nih.gov The thermal degradation of free amino acids, which are the initial products of ester decomposition, has been shown to be sensitive to temperature and heating duration, with different amino acids exhibiting varying degradation rates and activation energies. nih.gov

The kinetics of these reactions can be described by the Arrhenius equation. For example, the temperature dependence of the rate coefficient for N-benzylglycine ethyl ester is given by the equation: log k(s⁻¹) = (11.83 ± 0.52) - (190.3 ± 6.9) kJ mol⁻¹ (2.303RT)⁻¹ nih.gov

Table 1: Kinetic Parameters for the Thermal Decomposition of N-benzylglycine ethyl ester

| Parameter | Value | Unit |

|---|---|---|

| A (Frequency Factor) | 1011.83 | s⁻¹ |

| Ea (Activation Energy) | 190.3 | kJ mol⁻¹ |

The gas-phase elimination of ethyl esters, including α-amino acid ethyl esters, is proposed to proceed through a concerted, nonsynchronous six-membered cyclic transition state. nih.gov This type of pericyclic reaction mechanism is common for thermal eliminations (Ei reactions). In this transition state, the α-hydrogen of the ethyl group is transferred to the carbonyl oxygen, while the C-O bond of the ester cleaves, leading to the simultaneous formation of ethylene and the carboxylic acid. Theoretical calculations for related compounds, like N-benzylglycine ethyl ester, support this mechanism. nih.govusfq.edu.ec The analysis of bond order and natural bond orbital charges in these theoretical studies suggests that the polarization of the C(=O)O-C bond is a key factor in the rate-determining step. usfq.edu.ec

Theoretical studies, often employing density functional theory (DFT) methods such as B3LYP and MPW1PW91 with various basis sets (e.g., 6-31G*, 6-31+G**), have been instrumental in elucidating the reaction mechanism for the thermal decomposition of α-amino acid ethyl esters. nih.govusfq.edu.ec These computational investigations help to map the potential energy surface of the reaction, identifying the transition state structure and calculating kinetic parameters. researchgate.net For N-benzylglycine ethyl ester, the theoretical calculations are in reasonable agreement with experimental findings, reinforcing the proposed six-membered cyclic transition state mechanism. nih.govusfq.edu.ec These studies provide a detailed picture of the reaction coordinate, showing the progression from the reactant ester to the transition state and finally to the products, ethylene and the corresponding amino acid. researchgate.net

Solution-Phase Reaction Kinetics and Mechanistic Investigations

In the solution phase, the reactivity of this compound is characterized by reactions at the nitrogen atom of the piperidine (B6355638) ring and at the ester functional group.

The alkylation of this compound with ethyl bromoacetate (B1195939) in absolute ethanol (B145695) has been reported to follow second-order kinetics. This is a typical characteristic of SN2 (bimolecular nucleophilic substitution) reactions, where the rate of the reaction is dependent on the concentration of both the nucleophile (this compound) and the electrophile (ethyl bromoacetate). The nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate that is bonded to the bromine atom.

Table 2: Alkylation Reaction of this compound

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Solvent | Kinetic Order |

|---|---|---|---|

| This compound | Ethyl bromoacetate | Absolute Ethanol | Second-Order |

Solvent Effects on Reactivity and Reaction Pathways

The solvent in which a reaction is conducted can significantly influence its rate, selectivity, and even the mechanistic pathway. This is particularly true for reactions involving charged or polar intermediates and transition states, which are common in the transformations of piperidine derivatives.

The polarity of a solvent plays a crucial role in determining the rate of chemical reactions. researchgate.netmdpi.com Polar solvents are generally effective at stabilizing charged intermediates and transition states, which can lead to an acceleration of reaction rates for polar reactions. researchgate.net Conversely, nonpolar solvents may accelerate reactions involving nonpolar reactants by minimizing solvation effects. researchgate.net

In the context of reactions involving piperidine derivatives, the effect of solvent polarity can be complex. For instance, in the synthesis of substituted piperidines, the reaction rate in methanol (B129727) (dielectric constant ε = 32.70 at 25°C) was found to be lower than in ethanol (ε = 24.55 at 25°C), a less polar solvent. ajgreenchem.comajgreenchem.com This suggests that the transition state is less polar than the reactants, and is therefore less stabilized by a more polar solvent. The choice of solvent can also impact the activation energy (Ea) of a reaction. For the aforementioned piperidine synthesis, the activation energy in methanol was significantly higher (104.2 kJ·mol⁻¹) compared to ethanol (46.9 kJ·mol⁻¹), indicating that the reaction proceeds more readily in the less polar solvent. ajgreenchem.com

The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on reaction rates based on the nature of the reactants and the transition state. Generally, reactions that proceed through a charged transition state from neutral reactants are accelerated by an increase in solvent polarity. Conversely, reactions where charge is dispersed or destroyed in the transition state are often retarded by more polar solvents.

Interactive Data Table: Solvent Effects on Piperidine Synthesis Rate Constants

| Solvent | Temperature (°C) | Dielectric Constant (ε) | Second-Order Rate Constant (k₁) |

| Methanol | 25 | 32.70 | Lower |

| Ethanol | 25 | 24.55 | Higher |

| Methanol | 30 | - | Lower |

| Ethanol | 30 | - | Higher |

| Methanol | 35 | - | Lower |

| Ethanol | 35 | - | Higher |

| Methanol | 40 | - | Lower |

| Ethanol | 40 | - | Higher |

Note: This table illustrates the general trend observed where the reaction rate is higher in the less polar solvent (ethanol) across various temperatures. ajgreenchem.comajgreenchem.com

Computational chemistry offers powerful tools to investigate reaction mechanisms and solvent effects at a molecular level. Two primary approaches are used to model the solvent: explicit and implicit solvent models. wikipedia.orgfiveable.mefiveable.me

Explicit solvent models treat individual solvent molecules as distinct entities in the simulation. fiveable.me This approach allows for a detailed description of specific solute-solvent interactions, such as hydrogen bonding, and can capture the local fluctuations in solvent density around a solute molecule. wikipedia.orgfiveable.me However, the high computational cost associated with the large number of particles can limit the size and timescale of simulations. fiveable.me

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. fiveable.mefiveable.me This simplification significantly reduces computational expense, enabling the study of larger systems over longer timescales. fiveable.meacs.org While efficient, implicit models may not accurately capture specific short-range interactions and can sometimes fail to reproduce experimental results, particularly when local solvent ordering is critical. wikipedia.orgacs.org

Hybrid models that combine explicit and implicit solvation have also been developed to balance accuracy and computational efficiency. wikipedia.orgfiveable.me In these models, a small number of explicit solvent molecules are included in the quantum mechanical region of a calculation, while the bulk solvent is treated implicitly. wikipedia.org

The choice between explicit and implicit models depends on the specific research question. For reactions where solvent molecules are directly involved in the mechanism or where specific hydrogen bonding is crucial, explicit models are often preferred. rsc.org For a general understanding of bulk solvent effects on energetics, implicit models can provide valuable insights with significantly less computational effort. rsc.org

Catalytic Mechanisms Involving this compound

Catalysis plays a fundamental role in organic synthesis, enabling reactions to proceed faster and under milder conditions. The transformations of this compound and related compounds can be influenced by both acid-base and metal catalysis.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of an ester can be protonated, which increases the electrophilicity of the carbonyl carbon. wikipedia.org This activation makes the ester more susceptible to nucleophilic attack. wikipedia.org For example, the acid-catalyzed hydrolysis of esters, such as ethyl ethanoate, proceeds through this mechanism, where a proton from a hydronium ion protonates the carbonyl oxygen, facilitating the attack of a water molecule. libretexts.orgchemguide.co.uk This principle of enhancing electrophilicity through protonation is a common strategy in organic synthesis.

Base Catalysis: Bases can catalyze reactions by deprotonating a reactant to generate a more potent nucleophile. In the context of piperidine chemistry, piperidine itself can act as a basic catalyst. For instance, in the Knoevenagel condensation, piperidine catalyzes the reaction between an aldehyde and an active methylene (B1212753) compound. acs.org The mechanism involves the formation of an iminium ion from the aldehyde and piperidine, followed by deprotonation of the active methylene compound to form a highly nucleophilic enolate, which then attacks the iminium ion. acs.org In this case, the formation of the iminium ion is often the rate-determining step. acs.org

Transition metal catalysis offers a versatile and powerful approach for forming new chemical bonds. mdpi.com Various metals, including palladium, copper, rhodium, and iridium, have been employed to catalyze a wide range of transformations involving piperidine derivatives. organic-chemistry.orgmdpi.comnih.gov

For instance, copper-catalyzed intramolecular C-H amination of N-halide amides provides a route to synthesize piperidines. acs.org Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds and can be applied to functionalize piperidine rings. researchgate.netmdpi.com Similarly, iridium-catalyzed hydrogen borrowing reactions enable the synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction steps. nih.gov

These metal-catalyzed methods are often highly efficient and can provide access to complex molecular architectures that would be difficult to achieve through traditional synthetic routes. nih.gov

Advanced Spectroscopic and Computational Characterization of Ethyl 1 Piperidineacetate and Its Reaction Intermediates

Computational Chemistry for Mechanistic Insights

Computational chemistry offers a powerful avenue to investigate reaction mechanisms, transition states, and reactivity patterns that can be difficult to study experimentally.

The thermal decomposition of Ethyl 1-piperidineacetate in the gas phase has been investigated using ab initio theoretical methods. rsc.org This type of study is crucial for understanding the stability and reaction pathways of the molecule under thermal stress.

Ab Initio Calculations: These calculations are based on first principles of quantum mechanics without the use of experimental data. For the thermal decomposition of this compound, ab initio methods would be employed to locate the transition state structures for various possible decomposition pathways. By calculating the energy of these transition states, the activation energy for each pathway can be determined, allowing for the prediction of the most favorable reaction route.

Density Functional Theory (DFT) Calculations: DFT is another quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used in conjunction with or as an alternative to ab initio methods for its balance of accuracy and computational cost. DFT calculations can be used to optimize the geometries of the ground state of this compound, its decomposition products, and the transition states connecting them. This provides detailed information about bond lengths and angles throughout the reaction process.

For the gas-phase decomposition of this compound, a likely pathway involves a six-membered cyclic transition state, leading to the formation of piperidine (B6355638) and ethyl acrylate. Computational methods would be used to model this transition state and calculate its energy, providing a theoretical basis for the experimentally observed kinetics.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

In the context of this compound, FMO theory can be applied to understand its nucleophilic and electrophilic character.

HOMO: The HOMO of this compound is likely to be localized on the nitrogen atom of the piperidine ring, as the lone pair of electrons on the nitrogen is the highest in energy. This indicates that the nitrogen atom is the primary site for nucleophilic attack.

LUMO: The LUMO is expected to be centered on the carbonyl carbon of the ester group. This is because the π* anti-bonding orbital of the C=O bond is the lowest in energy of the unoccupied orbitals. This suggests that the carbonyl carbon is the most likely site for electrophilic attack.

By analyzing the energies and spatial distributions of the HOMO and LUMO, predictions can be made about how this compound will interact with other reagents. For instance, in a reaction with an electrophile, the reaction will be favored at the nitrogen atom. Conversely, in a reaction with a nucleophile, the attack will be directed towards the carbonyl carbon.

The study of the thermal decomposition of this compound involves the detailed analysis of the reaction's energy profile. rsc.org This profile maps the potential energy of the system as it progresses from reactants to products, passing through transition states.

Reaction Coordinate: The energy profile is plotted along a reaction coordinate, which represents the progress of the reaction.

Transition State: The peak of the energy profile corresponds to the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea).

Intermediates: In more complex reactions, there may be local minima along the reaction pathway, which represent reaction intermediates.

For the unimolecular decomposition of this compound, computational studies can generate a detailed energy profile for the proposed mechanism. This would involve calculating the energies of the reactant, the cyclic transition state, and the products (piperidine and ethyl acrylate). The calculated activation energy can then be compared with experimental values to validate the proposed reaction pathway. Such analyses provide a quantitative understanding of the feasibility and kinetics of the reaction.

Applications of Ethyl 1 Piperidineacetate in Organic Synthesis

As a Versatile Intermediate in Pharmaceutical Synthesis

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceutical agents, and Ethyl 1-piperidineacetate serves as a crucial intermediate in the synthesis of many such compounds. The piperidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.

This compound is utilized as a reactant in the synthesis of nicotinic acid receptor agonists, which are investigated for the treatment of dyslipidemia sigmaaldrich.com. Furthermore, it is a key precursor for the synthesis of benzhydrylamides, a class of compounds with applications in pharmacochemical studies sigmaaldrich.com.

A notable application of this compound is in the generation of novel drug candidates through combinatorial chemistry. Its structure is considered a "hot building block" because of its frequent appearance in biologically active compounds google.com. This makes it a valuable starting material for the creation of compound libraries aimed at discovering new therapeutic agents for a variety of pathological conditions google.com. The general importance of the piperidine ring in drug discovery is underscored by its presence in numerous alkaloids and other biologically active compounds researchgate.netmdpi.com.

The synthesis of key pharmaceutical intermediates often involves the modification of the piperidine ring present in this compound. For instance, derivatives of piperidine-4-carboxylate, which can be synthesized from piperidine-based precursors, are essential intermediates for highly active narcotic analgesics like remifentanil and other fentanyl analogues researchgate.net.

Role in Agrochemical Development

Given the prevalence of nitrogen-containing heterocycles in agrochemicals, it is plausible that derivatives of this compound could be explored for the development of new herbicides, fungicides, or insecticides. The piperidine moiety can be a key pharmacophore in molecules designed to interact with biological targets in pests or weeds. However, specific, publicly accessible research detailing the direct use of this compound in the synthesis of commercial agrochemicals is limited.

As a Building Block for Complex Molecular Architectures

The reactivity of this compound makes it a valuable building block for the construction of more complex molecular architectures. The nitrogen atom of the piperidine ring and the ester functionality provide two reactive sites for further chemical modifications, allowing for the elaboration of intricate molecular frameworks.

The piperidine nucleus is a fundamental component of many complex natural products and synthetic molecules with significant biological activity researchgate.netmdpi.com. Synthetic strategies often rely on the use of piperidine-containing building blocks to construct these elaborate structures. For example, piperidin-4-ones, which can be derived from piperidine precursors, are versatile intermediates for introducing a variety of substituents onto the six-membered ring researchgate.net.

While specific examples of complex architectures built directly from this compound are not extensively detailed in readily available literature, the principles of organic synthesis support its utility in this regard. The compound can participate in a range of chemical reactions, including alkylations, acylations, and condensations, to form more complex heterocyclic systems.

Specific Applications in the Synthesis of Biologically Active Compounds

This compound and its derivatives are instrumental in the synthesis of a variety of biologically active compounds.

Table 1: Examples of Biologically Active Compounds Synthesized Using Piperidine-based Intermediates

| Compound Class | Specific Compound/Target | Therapeutic Area/Application | Reference |

| Nicotinic Acid Receptor Agonists | - | Dyslipidemia | sigmaaldrich.com |

| Benzhydrylamides | - | Pharmacochemical Studies | sigmaaldrich.com |

| Narcotic Analgesics | Remifentanil, Fentanyl Analogues | Pain Management | researchgate.net |

| Various Drug Candidates | - | Drug Discovery | google.com |

One of the key applications of this compound is as a reactant for the synthesis of nicotinic acid receptor agonists, which are of interest for managing lipid disorders sigmaaldrich.com. It is also used to prepare benzhydrylamides for pharmacological research sigmaaldrich.com.

A patent highlights the importance of the chemical structure of this compound as a "hot building block" in drug design, indicating its utility in creating libraries of compounds for screening against various diseases google.com. This approach leverages the frequent occurrence of the piperidine acetate (B1210297) scaffold in known drugs to increase the probability of discovering new bioactive molecules google.com.

Furthermore, the synthesis of advanced pharmaceutical intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key component in the synthesis of potent analgesics like remifentanil, relies on piperidine precursors researchgate.net. The structural framework provided by the piperidine ring is essential for the biological activity of these compounds.

Future Research Directions

Exploration of Novel Catalytic Systems

The synthesis of piperidine (B6355638) derivatives has benefited from a variety of catalytic systems, including gold(I), palladium, rhodium, and copper complexes. rsc.orgedinst.com Future research will likely focus on discovering and optimizing new catalysts to enhance reaction efficiency, yield, and selectivity in the synthesis of Ethyl 1-piperidineacetate and its analogs.

Key Research Thrusts:

Nanocatalysts: The use of nanomagnetite (Fe3O4) as a catalyst has shown promise in the preparation of substituted piperidines. rsc.org Further exploration into magnetic nanocatalysts, such as cobalt-based nanoparticles, could offer recyclable and highly active options for multi-component reactions leading to piperidine derivatives. rsc.org

Metal-Free Catalysis: To align with green chemistry principles, the development of metal-free catalytic systems is a significant area of interest. Organocatalysts and iodine-catalyzed reactions have been successfully employed for the synthesis of various N-heterocyclic frameworks and could be adapted for piperidine synthesis. mdpi.com

Photoredox Catalysis: Photocatalysis offers a powerful method for constructing N-heterocycles from readily available materials under mild conditions. oxinst.com Investigating photoredox-catalyzed reactions for the synthesis of this compound could lead to novel and more efficient synthetic routes.

| Catalyst Type | Potential Advantages | Relevant Research Area |

| Gold(I) Complexes | Catalyzes oxidative amination of non-activated alkenes. rsc.org | Synthesis of substituted piperidines. |

| Palladium Catalysts | Effective for hydrogenation of pyridine (B92270) derivatives and chirality transition reactions. rsc.orgrsc.org | Asymmetric synthesis and functionalization. |

| Copper Complexes | Used in intramolecular C–H amination to form piperidines. edinst.com | Mechanistic studies and C-H functionalization. |

| Nanomagnetite (Fe3O4) | Recyclable and effective for multi-component reactions. rsc.org | Green and sustainable synthesis. |

| Metal-Free Catalysts | Environmentally friendly, avoids metal contamination. mdpi.com | Domino reactions and green chemistry. |

Development of Asymmetric Synthetic Methodologies

The creation of enantiomerically pure piperidine derivatives is crucial for pharmaceutical applications. Future research will focus on refining and discovering new asymmetric methods to control the stereochemistry during the synthesis of this compound analogs.

Key Research Thrusts:

Chirality Induction: One-pot synthesis methods using chiral amines have demonstrated excellent diastereoselectivity and the potential for exocyclic stereochemistry control. ultrafast-chemistry.com Further development of these methods could lead to highly efficient syntheses of specific stereoisomers.

Enzyme-Catalyzed Reactions: The use of enzymes, such as baker's yeast, has proven effective in the asymmetric reduction of piperidine precursors, yielding products with high diastereomeric and enantiomeric excess. taylorandfrancis.com Exploring a broader range of enzymes and biocatalytic transformations is a promising avenue.

Catalytic Asymmetric Reduction: The asymmetric reduction of α-azido aryl ketones, a key step in some piperidine syntheses, has been achieved using catalysts like β-cyclodextrin or oxazaborolidine. avantes.com Research into new chiral catalysts for various reduction and cyclization steps will be critical.

| Asymmetric Method | Key Features | Achieved Selectivity (Examples) |

| Exocyclic Chirality Induction | One-pot condensation using chiral amines. ultrafast-chemistry.com | Excellent yields and diastereoselectivity. |

| Baker's Yeast Reduction | Biocatalytic reduction of oxo-piperidine-dicarboxylates. taylorandfrancis.com | >99% d.e. and >97% e.e. |

| Oxazaborolidine-Catalyzed Reduction | Asymmetric reduction of α-azido aryl ketones. avantes.com | Key step in asymmetric synthesis of substituted piperidines. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the intricate details of reaction mechanisms is fundamental to optimizing synthetic processes. Ultrafast spectroscopy techniques, operating on femtosecond to picosecond timescales, offer a powerful lens to observe the transient states and dynamics of chemical reactions. avantes.comyoutube.com

Key Research Thrusts:

Transient Absorption Spectroscopy (TAS): TAS is a pump-probe technique that can monitor the evolution of photoexcited species over time. bohrium.com Applying femtosecond TAS (fs-TAS) could elucidate the electron transfer kinetics and identify short-lived intermediates in photocatalyzed syntheses of piperidine compounds. rsc.orgrsc.org This would provide deep insight into the reaction pathways, helping to optimize catalyst design and reaction conditions. rsc.org

Time-Resolved Photoelectron Imaging: This method has been used to investigate the electronic relaxation dynamics of gas-phase piperidine, revealing ultrafast internal conversion processes occurring on the scale of tens to hundreds of femtoseconds. nih.gov Similar studies on this compound and its reaction intermediates could map the evolution across potential energy surfaces during a reaction.

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS provides structural information with high temporal and spectral resolution, effectively creating "molecular movies" of a reaction. nih.gov This technique could be used to track the changes in nuclear coordinates during the key bond-forming steps of piperidine ring formation, offering unprecedented detail about the transition states.

The application of these advanced spectroscopic methods will enable researchers to move beyond static pictures of reaction mechanisms and observe the real-time dynamics of bond breaking and formation, catalyst activation, and intermediate species evolution. annualreviews.org

Integration of Machine Learning for Reaction Prediction and Optimization

The vast and complex nature of chemical reaction space presents an ideal challenge for machine learning (ML) and artificial intelligence (AI). Integrating these computational tools into the workflow for synthesizing this compound can accelerate discovery and optimization.

Key Research Thrusts:

Reaction Condition Prediction: ML models, particularly deep learning approaches trained on large reaction databases, can predict optimal reaction conditions, including catalysts, solvents, and reagents. bohrium.com This can significantly reduce the experimental workload required to find viable synthetic routes.

Yield Prediction: Predicting the yield of a chemical reaction is a significant challenge where ML has shown great potential. By training models on datasets of similar reactions, it is possible to forecast reaction outcomes and prioritize high-yielding pathways for synthesis, minimizing resource expenditure. rsc.orgchoise-efrc.org

Novel Pathway Discovery: ML-based retrosynthesis models can suggest diverse and efficient synthetic pathways that may not be obvious to a human chemist. bohrium.com Active learning and transfer learning strategies can be particularly useful in low-data situations, which is common when developing novel reactions.

The synergy between high-throughput experimentation (HTE) and ML algorithms is expected to become more crucial, allowing for rapid data collection to train more accurate predictive models for the synthesis of complex molecules like this compound. bohrium.com

Sustainable and Green Synthetic Approaches for Industrial Scale-Up

The principles of green chemistry are increasingly important in the pharmaceutical and chemical industries to reduce environmental impact and improve process efficiency. nih.gov Future research will emphasize the development of sustainable methods for the large-scale synthesis of this compound.

Key Research Thrusts:

Atom Economy: Developing one-pot, multi-component reactions is a key strategy to improve atom economy by minimizing intermediate isolation steps and reducing waste. rsc.orgnih.gov

Green Solvents: A major focus is replacing hazardous solvents with more environmentally benign alternatives. Research into using solvents like ethyl acetate (B1210297) for polymerizations demonstrates a shift towards greener options that are also pharmaceutically compliant. The ideal approach is to develop solvent-free synthesis methods where possible. nih.gov

Energy Efficiency: The use of alternative energy sources such as microwave irradiation can lead to faster reaction times and reduced energy consumption compared to conventional heating. mdpi.com

Recyclable Catalysts: Designing and utilizing recyclable catalysts, such as the magnetic nanoparticle catalysts mentioned previously, is a cornerstone of green process development, as it minimizes waste and reduces costs. mdpi.com

By focusing on these green chemistry principles, future synthetic routes for this compound can be designed to be not only efficient and high-yielding but also environmentally responsible and economically viable for industrial production. rsc.orgnih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 1-piperidineacetate, and how are reaction conditions optimized?

this compound is typically synthesized via alkylation of piperidine derivatives with ethyl bromoacetate in absolute methanol. Key parameters include temperature (30–60°C), solvent purity, and stoichiometric ratios. For example, second-order kinetics govern the reaction, with rate constants () increasing with temperature (e.g., L/(mol·sec) at 40°C for ethyl 1-(4-methylpiperidine)acetate) . Optimization involves monitoring bromide ion formation via potentiometric titration and using computational tools (e.g., Fortran IV G programs) to analyze kinetic data .

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): Confirms molecular structure via proton and carbon-13 shifts.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>98% purity thresholds are typical) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., 185.26 g/mol for this compound derivatives) .

- Potentiometric Titration: Quantifies bromide ions to track reaction progress .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence alkylation kinetics?

Substituents on the piperidine ring significantly alter reaction rates. For instance:

- This compound (no substituent) has L/(mol·sec) at 25°C.

- Bulky groups (e.g., 4-methylpiperidine) reduce by 50% due to steric hindrance, while electron-withdrawing groups (e.g., morpholine) increase reactivity . Comparative studies use Arrhenius plots to calculate activation energies () and Eyring equations for entropy (), revealing trends in transition-state stabilization .

Q. What methodological challenges arise in reconciling contradictory kinetic data across studies?

Discrepancies in reported values (e.g., 3.75 vs. 4.00 L/(mol·sec) at 40°C) may stem from:

- Competing reactions: Sulfonium salt formation in thiomorpholine derivatives complicates quaternization kinetics .

- Instrumental variability: Titration accuracy (±0.05% buret precision) and temperature control (±0.1°C) impact reproducibility .

- Data normalization: Normalizing rates to reference compounds (e.g., ethyl 4-morpholineacetate) clarifies structural effects .

Q. How do homogeneous and heterogeneous catalysts affect synthesis efficiency?

- Homogeneous FeTPP Catalysts: Achieve 80% conversion of ethylenediamine (EDA) to this compound within 6 hours but require post-reaction separation .

- Heterogeneous Catalysts (e.g., click-SBA-15 silica): Enable reusable systems with comparable yields but slower kinetics due to diffusion limitations . Catalytic performance is evaluated via time-dependent yield plots and turnover frequency (TOF) calculations .

Methodological Recommendations

- Reproducibility: Document reaction conditions (solvent purity, temperature gradients) and validate instruments (e.g., Sargent Model C buret) .

- Data Analysis: Use statistical tools (e.g., error propagation for ± 0.12 deviations) and peer-review protocols to resolve contradictions .

- Advanced Characterization: Pair HPLC with peptide content analysis to minimize batch-to-batch variability in sensitive assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。